4-acetyl-N-butylbenzenesulfonamide
Overview
Description
4-acetyl-N-butylbenzenesulfonamide is a biochemical used for proteomics research . It has a molecular formula of C12H17NO3S and a molecular weight of 255.33 . The molecule consists of 17 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound consists of 34 atoms . The structure determination of small molecule compounds can be achieved using 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 255.34 . It has an IUPAC name of this compound and an InChI code of 1S/C12H17NO3S/c1-3-4-9-13-17(15,16)12-7-5-11(6-8-12)10(2)14/h5-8,13H,3-4,9H2,1-2H3 .Scientific Research Applications
Catalyst Design and Oxidation Processes : A study by Işci et al. (2014) investigated the use of 4-tert-Butylbenzenesulfonamide as a substituent in iron phthalocyanine, a compound related to 4-acetyl-N-butylbenzenesulfonamide. This compound was explored for its potential in oxidation catalysts, demonstrating remarkable stability and effectiveness in the oxidation of olefins such as cyclohexene and styrene (Işci et al., 2014).
Inhibitors in Biochemical Research : Soyer et al. (2016) synthesized and evaluated a series of 4-phthalimidobenzenesulfonamide derivatives as inhibitors for acetylcholinesterase and butyrylcholinesterase. These compounds, which are structurally related to this compound, showed significant selectivity and inhibition potential, highlighting their potential in biochemical research and therapeutic applications (Soyer et al., 2016).
Chemical Synthesis and Drug Design : Mphahlele et al. (2021) worked on the synthesis and evaluation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its derivatives. These compounds were assessed for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, as well as for their antioxidant properties. This study provides insights into the design of potential therapeutic agents using sulfonamide derivatives (Mphahlele et al., 2021).
Emerging Contaminants and Environmental Impact : Rider et al. (2012) evaluated the neurotoxicity of N-Butylbenzenesulfonamide, a compound related to this compound, in rodents. This study is significant in understanding the environmental impact and safety of such chemicals, particularly given their use as plasticizers and presence in groundwater (Rider et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to target bacterial enzymes like dihydropteroate synthetase .
Mode of Action
Sulfonamides, in general, are competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby inhibiting its activity .
Biochemical Pathways
Sulfonamides interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the conversion of PABA to dihydropteroate, a precursor of folic acid. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the production of nucleotides, which are essential for DNA replication. This results in the inhibition of bacterial growth and replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-acetyl-N-butylbenzene-1-sulfonamide. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism .
Properties
IUPAC Name |
4-acetyl-N-butylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-3-4-9-13-17(15,16)12-7-5-11(6-8-12)10(2)14/h5-8,13H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIBAEPEBGCNFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297691 | |
Record name | 4-Acetyl-N-butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733031-17-9 | |
Record name | 4-Acetyl-N-butylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733031-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl-N-butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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